molecular formula C6H5F3N2 B070672 2-Amino-3-(trifluoromethyl)pyridine CAS No. 183610-70-0

2-Amino-3-(trifluoromethyl)pyridine

Cat. No.: B070672
CAS No.: 183610-70-0
M. Wt: 162.11 g/mol
InChI Key: YWOWJQMFMXHLQD-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethyl)pyridine is a high-value heteroaromatic building block engineered for advanced research and development, particularly in the pharmaceutical and agrochemical sectors. The strategic incorporation of both an amino group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring creates a versatile scaffold with unique physicochemical properties that are pivotal in modern discovery chemistry. Key Research Applications & Value: Pharmaceutical Research: This compound serves as a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a established key motif in medicinal chemistry, known to significantly influence a molecule's bioavailability, metabolic stability, and binding affinity by enhancing lipophilicity and membrane permeability . Research into related trifluoromethylpyridine derivatives has demonstrated potential in targeting enzymes such as 4′-phosphopantetheinyl transferase (PPTase) for antibacterial agents, and as inhibitors for various tumor-related proteins, including those associated with tenosynovial giant-cell tumor (TGCT) . Agrochemical Research: As a subclass of trifluoromethylpyridine (TFMP) derivatives, this compound is a valuable precursor in the synthesis of novel pesticides. TFMP derivatives are a prominent feature in many modern agrochemicals, where the moiety contributes to excellent systemic properties, target selectivity, and lower non-target toxicity . The unique properties arising from the combination of the pyridine ring and the trifluoromethyl group make it a key structure for developing new herbicides, fungicides, and insecticides. Mechanism & Value as a Building Block: The trifluoromethyl group acts as a potent electron-withdrawing group (Hammett constant σ p = 0.54), which can alter the electron density of the pyridine ring, thereby affecting its acidity, conformation, and interaction with biological targets . The amino group provides a versatile handle for further functionalization, allowing researchers to construct more complex molecular architectures. This synergy makes this compound an essential reagent for constructing compounds with tailored biological activities and improved physicochemical profiles. Handling & Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices. The compound has associated hazard statements and must be handled with appropriate care.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOWJQMFMXHLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375413
Record name 2-Amino-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183610-70-0
Record name 2-Amino-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE
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Physicochemical and Spectroscopic Profile

The fundamental properties of 2-Amino-3-(trifluoromethyl)pyridine are crucial for its application and handling.

PropertyValueReference
Molecular Formula C₆H₅F₃N₂ sigmaaldrich.comuni.lu
Molecular Weight 162.11 g/mol sigmaaldrich.comnih.gov
Melting Point 70-72 °C chemicalbook.com
Boiling Point 203.2±35.0 °C (Predicted) chemicalbook.com
Density 1.368±0.06 g/cm³ (Predicted) chemicalbook.com
pKa 4.18±0.36 (Predicted) chemicalbook.com
Appearance Off-white solid chemicalbook.com
CAS Number 183610-70-0 sigmaaldrich.com

Synthesis of 2 Amino 3 Trifluoromethyl Pyridine

The synthesis of 2-Amino-3-(trifluoromethyl)pyridine can be approached through several routes, often involving the introduction of the trifluoromethyl group onto a pre-existing pyridine (B92270) ring or the construction of the pyridine ring from trifluoromethylated precursors.

One common strategy involves the amination of a corresponding halogenated pyridine. For example, the reaction of 2-chloro-3-(trifluoromethyl)pyridine (B31430) with an ammonia (B1221849) source can yield the desired product. This nucleophilic aromatic substitution is a fundamental reaction in pyridine chemistry. google.com

Another approach is the halogenation of a 2-aminopyridine (B139424) derivative. For instance, the direct fluorination of 2-aminopyridine is challenging, but other halogenations can be achieved. Subsequent transformation of other functional groups to a trifluoromethyl group can also be a viable pathway. The synthesis of trifluoromethylpyridines, in general, has been a subject of extensive research, with methods like the chlorine/fluorine exchange using trichloromethylpyridine being prominent for industrial-scale production of related compounds. nih.gov

Spectroscopic Characterization and Advanced Quantum Chemical Studies

Experimental Spectroscopic Techniques

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 2-Amino-3-(trifluoromethyl)pyridine. Each method provides unique insights into the molecule's vibrational, electronic, and structural properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is expected to exhibit characteristic bands corresponding to the N-H stretching of the amino group, C-F stretching of the trifluoromethyl group, and various vibrations of the pyridine (B92270) ring.

A detailed vibrational analysis, often supported by computational methods, is required to assign these bands to specific molecular motions. researchgate.net

Table 1: Expected Characteristic FT-IR Vibrational Bands for this compound Based on Related Compounds

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
N-H Asymmetric & Symmetric Stretching3300 - 3500Characteristic for the primary amino group.
C-H Stretching (Aromatic)3000 - 3100Typical for pyridine ring protons.
C=N and C=C Stretching (Pyridine Ring)1400 - 1600Multiple bands expected.
N-H Bending (Scissoring)1600 - 1650Characteristic of the amino group.
C-F Stretching1000 - 1200Strong intensity bands are expected.
C-N Stretching1250 - 1350Associated with the amino group attached to the ring.

Fourier-Transform Raman (FT-Raman) Spectroscopy and Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming the assignments made from the FT-IR spectrum.

Similar to the FT-IR data, specific experimental FT-Raman spectra for this compound are scarce. However, studies on analogous molecules such as 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) have utilized FT-Raman spectroscopy in conjunction with FT-IR for a complete vibrational analysis. documentsdelivered.com The symmetric vibrations of the trifluoromethyl group and the pyridine ring are expected to be prominent in the Raman spectrum. The combination of both IR and Raman data allows for a more robust and complete assignment of the fundamental vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electronic effects of both the amino and trifluoromethyl substituents. The amino protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon atom attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons will be deshielded or shielded depending on the electronic contributions of the substituents.

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not readily found in the literature, data for related compounds like 2-(4-(trifluoromethyl)phenyl)pyridine can offer some guidance. rsc.org For this related compound, the trifluoromethyl group's influence on the aromatic signals is evident. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine Derivatives with Trifluoromethyl Groups

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H (Aromatic)6.5 - 8.5The exact shifts depend on the position relative to the substituents.
¹H (NH₂)4.0 - 6.0Often a broad signal, exchangeable with D₂O.
¹³C (Aromatic)110 - 160Influenced by the electronegativity of N and the substituents.
¹³C (CF₃)120 - 130 (quartet)Characteristic coupling with fluorine atoms (J-coupling).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents.

Studies on similar compounds, such as 2-amino-3-chloro-5-(trifluoromethyl)pyridine and other aminopyridine derivatives, have shown characteristic absorption maxima in the UV region. researchgate.netsciforum.netbas.bg The presence of the amino group (an auxochrome) and the trifluoromethyl group (a chromophore) on the pyridine ring is expected to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted pyridine. Time-dependent density functional theory (TD-DFT) calculations are often employed to simulate and interpret the electronic spectra of such molecules. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. For this compound (molar mass: 162.11 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 162. sigmaaldrich.com

The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for such compounds include the loss of the trifluoromethyl group (CF₃), hydrogen cyanide (HCN) from the pyridine ring, and cleavage of the C-N bond of the amino group. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺163.04776127.2
[M+Na]⁺185.02970136.7
[M-H]⁻161.03320125.7

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. For this compound, methods like Density Functional Theory (DFT) are particularly useful. scirp.orgrsc.org

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to:

Optimize the molecular geometry: Determining bond lengths, bond angles, and dihedral angles in the ground state.

Calculate vibrational frequencies: Simulating the IR and Raman spectra to aid in the assignment of experimental bands.

Predict NMR chemical shifts: Providing theoretical values that can be correlated with experimental data.

Analyze electronic properties: Investigating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity, electronic transitions, and charge distribution. The molecular electrostatic potential (MEP) surface can also be mapped to identify regions susceptible to electrophilic and nucleophilic attack. documentsdelivered.comresearchgate.net

While specific computational studies dedicated solely to this compound are not extensively reported, the methodologies have been successfully applied to very similar structures, providing a reliable framework for its theoretical investigation. documentsdelivered.comresearchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and development, QSAR models are instrumental in predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their therapeutic effects. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties.

While specific QSAR studies singling out this compound are not extensively detailed in publicly available research, the broader class of aminopyridine derivatives has been the subject of numerous QSAR analyses. These studies provide a framework for understanding how the structural features of compounds like this compound might influence their biological activity.

Typically, in a QSAR study of aminopyridine derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding a molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) are used to model how a molecule fits into a biological target's binding site.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor, playing a key role in membrane permeability and hydrophobic interactions with the target.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the observed biological activity.

A hypothetical QSAR model for a series of 2-amino-3-substituted pyridines might take the following form:

log(1/IC₅₀) = c₀ + c₁ * (logP) + c₂ * (LUMO) + c₃ * (Steric Parameter)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The signs and magnitudes of these coefficients would indicate the direction and importance of each descriptor's contribution to the biological activity.

The validity and predictive power of a QSAR model are assessed through various statistical metrics, including the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (q²), which measures the model's predictive ability on new data.

While a specific, detailed QSAR model for this compound is not available in the reviewed literature, the established principles of QSAR applied to aminopyridines suggest that its biological activity would be significantly influenced by the interplay of its electronic, hydrophobic, and steric properties, with the trifluoromethyl group playing a pivotal role.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Derivatives

The synthesis of bioactive derivatives from 2-amino-3-(trifluoromethyl)pyridine often involves modifications at the amino group and the pyridine (B92270) ring. For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) is a key intermediate in the synthesis of various crop-protection products and pharmaceuticals. jst.go.jpnih.gov The chlorine atom at the 3-position can be substituted to introduce different functional groups, leading to a diverse array of compounds. nih.gov

One common synthetic strategy involves the reaction of this compound with other molecules to form more complex structures. For example, it can be reacted with various reagents to create fused heterocyclic systems, which are known to possess a broad spectrum of biological activities. nih.gov The synthesis of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines has been described, which involves the reaction of a precursor with ethyl acetoacetate. researchgate.net

Another approach is the synthesis of amides and sulfonamides by reacting the amino group of this compound with carboxylic acid chlorides or sulfonyl chlorides. This has led to the development of compounds with antimicrobial properties. researchgate.net The introduction of a trifluoromethyl group is often a key design element, as it can enhance the pharmacological properties of a molecule, such as metabolic stability and lipophilicity. nih.gov

Pharmacological Activities of this compound Scaffolds and Analogs

Derivatives of this compound have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.

Anticancer and Antitumor Activity

Numerous derivatives of this compound have been investigated for their potential as anticancer agents. researchgate.net For example, 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines have shown significant growth inhibition activity against various human cancer cell lines, with some compounds exhibiting potency in the nanomolar range. researchgate.net One particularly potent derivative, 2,6-dichlorobenzaldehydehydrazone 29, inhibited the growth of all tested cancer cell lines at nanomolar concentrations. researchgate.net

The introduction of a trifluoromethyl group into the pyridine ring is a common strategy in the design of anticancer drugs. nih.gov Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity. nih.gov One such compound, 7-chloro-3-phenyl-5-(trifluoromethyl) researchgate.netresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, was found to be the most active among a series of newly synthesized compounds. nih.gov

Furthermore, cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, two important targets in cancer therapy. nih.gov Some of these compounds showed remarkable activity against breast and liver cancer cell lines. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

Compound/Derivative ClassCancer Cell LinesActivity/PotencyReference
2-Arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridinesVarious human cancer cell linesGI50 values in low micromolar to nanomolar range researchgate.net
2,6-Dichlorobenzaldehydehydrazone 29All tested cancer cell linesNanomolar potency researchgate.net
7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma, breast, prostate cancer cellsIC50 values in the micromolar range nih.gov
Non-fused cyanopyridones (5a and 5e)MCF-7 (breast cancer)IC50 = 1.77 and 1.39 µM, respectively nih.gov
Pyrido[2,3-d]pyrimidines (6b)HepG2 (liver cancer)IC50 = 2.68 µM nih.gov

Antimicrobial and Antibacterial Agents

The this compound scaffold has been utilized to develop agents effective against various microbial pathogens, including multidrug-resistant strains. nih.gov For instance, the synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[N4-{N1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines has yielded compounds with both antibacterial and antifungal activity. researchgate.net

The introduction of a trifluoromethyl group is known to enhance the biological profile of antimicrobial agents due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond. researchgate.net Pyridine derivatives are known to possess a wide range of biological applications, including antimicrobial and antiviral activities. nih.govresearchgate.net

Derivatives such as 2-amino-3-cyanopyridines have been investigated for their antibacterial activity against both Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. subtilis) bacteria. researchgate.net

Anti-inflammatory Properties

Derivatives of this compound have also shown promise as anti-inflammatory agents. researchgate.net The pyridine nucleus is a component of various anti-inflammatory drugs. ekb.eg Research has explored the synthesis of pyrimidine (B1678525) derivatives with anti-inflammatory activity, which can be derived from pyridine-containing precursors. nih.gov

While direct studies on the anti-inflammatory properties of this compound itself are limited in the provided context, the broader class of pyridine derivatives is well-established for its anti-inflammatory potential. researchgate.netekb.eg For example, amino derivatives of diaryl pyrimidines have been shown to be protective agents against LPS-induced acute lung injury, a condition characterized by severe inflammation. mdpi.com

Enzyme Inhibition

The this compound scaffold has been a foundation for designing inhibitors of various enzymes implicated in disease.

Kinase Inhibitors: Derivatives have been developed as potent inhibitors of several kinases. For example, 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as dual inhibitors of FLT3 and CHK1, which are key targets in acute myeloid leukemia (AML). nih.gov One compound, in particular, demonstrated excellent inhibitory activity against FLT3-D835Y and CHK1. nih.gov Additionally, some pyridine derivatives have been designed as VEGFR-2 inhibitors, which play a role in tumor angiogenesis. ekb.eg

IKK-β Inhibition: 2-Amino-3-cyanopyridine (B104079) derivatives have been noted for their potential to inhibit IKK-β, a key enzyme in the NF-κB signaling pathway, which is involved in inflammation. researchgate.net

HIV-1 Integrase Inhibition: The 2-amino-3-cyanopyridine scaffold has also been explored for its ability to inhibit HIV-1 integrase, an essential enzyme for viral replication. researchgate.net

α-Glucosidase Inhibition: While not directly mentioned for this compound, the broader class of pyridine derivatives has been investigated for the inhibition of enzymes like α-glucosidase, which is relevant in the management of diabetes.

Receptor Modulation

Derivatives of this compound have been synthesized to act as modulators of various receptors.

A2A Adenosine (B11128) Receptor Antagonists: 2-Amino-3-cyanopyridine derivatives have shown potential as A2A adenosine receptor antagonists. researchgate.net These receptors are involved in various physiological processes, and their modulation is a target for treating conditions like Parkinson's disease and inflammation.

Apelin Receptor Agonists: While the provided information does not explicitly mention apelin receptor agonists derived from this compound, the versatility of the pyridine scaffold suggests its potential for developing ligands for a wide range of G protein-coupled receptors.

Nicotinic Receptor Ligands: Analogs of 3-(2-aminoethoxy)pyridine with substitutions on the pyridine ring have been synthesized and evaluated as novel nicotinic receptor ligands, demonstrating the adaptability of the pyridine core for receptor targeting. nih.gov

Applications in Neurological Diseases and Anesthetic Agents

The pyridine nucleus is a key structural component in a variety of biologically active compounds. Derivatives of pyridine are integral to many chemicals relevant to the pharmaceutical industry, including those developed as anesthetic agents and as prodrugs for treating neuronal damage. researchgate.net The trifluoromethyl group and the amino group on the pyridine ring can significantly influence the molecule's ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets.

While direct studies on the anesthetic properties of this compound are not extensively documented in publicly available research, the broader class of aminopyridines has been investigated for effects on the nervous system. For instance, certain aminopyridines function as potassium channel blockers and have been explored for therapeutic use in neurological conditions such as multiple sclerosis. wikipedia.org The mechanism of action for these compounds involves inhibiting the flow of potassium ions through nerve cell membranes, which can alter neuronal excitability. wikipedia.org

The potential for trifluoromethylpyridine derivatives to act on the CNS is also highlighted by a case report of poisoning with a related compound, 5-Amino-2-(trifluoromethyl)pyridine. In this case, the individual developed toxic encephalopathy, indicating that the compound can penetrate the CNS and cause significant neurological effects. mdpi.com This underscores the neuroactive potential of this class of compounds.

Furthermore, the aminopyridine scaffold has been a focus in the search for treatments for neurodegenerative diseases. Researchers have synthesized and evaluated aminopyridine derivatives as potential inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov Although the initial compounds in one such study showed weak inhibitory activity, the research suggested that the aminopyridine motif holds promise as a foundational structure for developing more potent BACE1 inhibitors. nih.gov This line of inquiry points to the utility of the this compound scaffold in designing new agents for neurological disorders.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is systematically modified to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. danaher.comcriver.com This iterative process of design, synthesis, and testing is heavily guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural features of a molecule relate to its biological activity. criver.com

An example of relevant SAR can be drawn from studies on analogues of MTEP (3-[(2-methyl-4-thiazolyl)ethynyl]pyridine), a selective noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a key target for various CNS disorders. Research on a series of MTEP analogues revealed that specific substitutions on the pyridine and thiazole (B1198619) rings could dramatically increase antagonist potency, with some compounds showing hundreds of times greater activity than the original lead. ebi.ac.uk These findings highlight how modifications to the core pyridine structure can fine-tune receptor interaction.

Similarly, systematic SAR studies on synthetic cathinone (B1664624) analogs, including compounds with a trifluoromethyl (CF3) substitution, provide insights into their activity at monoamine transporters (DAT, NET, and SERT). nih.gov This research demonstrated that the position of the substituent on the aromatic ring significantly impacts potency and selectivity. For instance, 3- and 4-CF3 substituted analogs were found to be the least selective for the dopamine (B1211576) transporter (DAT). nih.gov Such studies are vital for optimizing the selectivity profile of a lead compound to ensure it interacts primarily with the intended target, thereby reducing the potential for off-target side effects.

The lead optimization process involves several key stages, which can be generalized as follows:

StageDescriptionKey Activities
1. Design New analogues of the lead compound are designed based on existing SAR data and computational modeling.- Chemical manipulation of functional groups- Isosteric replacements- Adjusting ring systems danaher.com
2. Synthesis The designed analogues are chemically synthesized in the laboratory.- Multi-step organic synthesis- Purification and characterization
3. Testing The new compounds are evaluated in a battery of tests to determine their properties.- In vitro assays for potency, selectivity, and metabolic stability- In vivo studies in animal models for pharmacokinetics and efficacy youtube.com
4. Analysis Data from testing is analyzed to refine the SAR and inform the next cycle of design.- Correlation of structural changes with biological activity- Identification of trends and key structural motifs

This cyclical process continues until a preclinical candidate with an optimal balance of properties is identified. youtube.com

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein target). mdpi.com This method is instrumental in modern drug discovery for visualizing and understanding ligand-receptor interactions at the atomic level, guiding SAR studies, and screening virtual libraries of compounds to identify potential hits.

For derivatives of this compound, molecular docking provides crucial insights into how they might interact with specific biological targets within the CNS. For example, docking studies on aminopyridine derivatives have been used to investigate their potential as BACE1 inhibitors for Alzheimer's disease. nih.gov These simulations help to rationalize the observed biological activity by showing how the aminopyridine core can fit into the active site of the enzyme and form key interactions, such as hydrogen bonds, with specific amino acid residues.

A study on a related compound, 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP), employed molecular docking to evaluate its antitumor activity. The analysis predicted that ACTP could effectively inhibit the colony-stimulating factor 1 (CSF1) gene, suggesting its potential as an anticancer agent. documentsdelivered.com This demonstrates how docking can be used to identify potential new applications for a given chemical scaffold.

The general workflow of a molecular docking study involves several steps:

StepDescription
1. Target Preparation The 3D structure of the target protein is obtained, often from crystallographic data, and prepared for docking (e.g., by adding hydrogen atoms).
2. Ligand Preparation The 3D structure of the ligand (e.g., a this compound derivative) is generated and its energy is minimized.
3. Docking Simulation A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site.
4. Scoring and Analysis The different poses are "scored" based on their predicted binding affinity. The best-scoring poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

These computational models can be highly predictive. For instance, in a study of neurotropic pyranopyridine derivatives, docking analysis was used to predict the binding conformations of the compounds with their target, helping to explain their observed biological activities. mdpi.com Similarly, theoretical models have been developed for the interaction of pyridine-containing ligands, such as nicotine, with the neural nicotinic acetylcholine (B1216132) receptor, correlating calculated interaction energies with biological affinity. nih.gov These studies exemplify how computational chemistry is applied to understand and predict the receptor interactions of pyridine-based compounds.

Applications in Agrochemical Research

Development of Pesticides, Herbicides, Insecticides, and Acaricides

The structural framework of 2-Amino-3-(trifluoromethyl)pyridine is a critical starting point for creating a diverse range of pest-control agents. Although its chlorinated analog, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430), is more commonly used in industrial synthesis, the fundamental structure is key to the efficacy of the final products. google.comresearchoutreach.org

These derivatives have led to the creation of:

Fungicides: Compounds like Fluazinam, derived from the related intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), are potent fungicides used to control a variety of plant diseases. researchoutreach.orgepo.org

Insecticides: The insecticide Chlorfluazuron is synthesized using the same DCTF intermediate, demonstrating the versatility of this chemical backbone. jst.go.jpresearchoutreach.org Further, patents describe how reacting 2-amino-3-chloro-5-trifluoromethylpyridine can produce urea (B33335) derivatives that are effective in controlling various noxious insects. google.com

Herbicides: The herbicide Flazasulfuron is produced from the related intermediate 2-chloro-3-trifluoromethyl pyridine (B92270). researchoutreach.orgagropages.com

Acaricides and Nematicides: The acaricide Acynonapyr and the nematicide Fluazaindolizine are also developed from trifluoromethylpyridine intermediates, highlighting the broad spectrum of activity achievable from this chemical family. jst.go.jp

Synthesis of Active Agrochemical Ingredients and Intermediates

The primary role of the this compound family in the agrochemical industry is as a crucial building block or intermediate. google.comgoogle.com The direct halogenation of 2-amino-trifluoromethylpyridine is a documented method for producing the more reactive halogenated intermediates essential for synthesis. google.com

The most significant intermediate in this class is 2-amino-3-chloro-5-trifluoromethylpyridine (ACTF), which is typically synthesized via amination from its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). google.comagropages.com DCTF is a high-demand chemical intermediate used in the production of major agrochemicals. jst.go.jpresearchoutreach.orgepo.org

Below are examples of synthetic pathways utilizing these intermediates:

Table 1: Synthesis of Agrochemicals from Trifluoromethylpyridine Intermediates

Starting Intermediate Reagent(s) Resulting Agrochemical Reference(s)
2-Amino-3-chloro-5-trifluoromethylpyridine 2,6-Difluorobenzoylisocyanate N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea google.com
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) Amination, followed by reaction with other precursors Fluazinam researchoutreach.orgagropages.com
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) Various synthetic steps Chlorfluazuron jst.go.jp

The synthesis of these intermediates is a critical industrial process. For instance, DCTF can be produced through the chlorination and fluorination of 3-picoline, followed by nuclear chlorination of the pyridine ring. researchoutreach.org

Mechanistic Aspects of Agrochemical Action

The trifluoromethylpyridine moiety contributes to the unique modes of action of the final agrochemical products. The specific mechanisms vary depending on the final structure of the molecule.

Fluazinam (Fungicide): This compound functions as a potent uncoupler of oxidative phosphorylation in fungal cells. researchoutreach.org It disrupts the mitochondrial membrane potential, thereby inhibiting energy production (ATP synthesis) and leading to the death of the fungal pathogen.

Chlorfluazuron (Insecticide): As an insect growth regulator (IGR), Chlorfluazuron's mode of action is the inhibition of chitin (B13524) biosynthesis. researchoutreach.org Chitin is a vital component of the insect exoskeleton. By disrupting its formation, Chlorfluazuron prevents larvae from properly molting, leading to their death.

Fluazaindolizine (Nematicide): The mechanism of action for this nematicide is considered novel. According to the Insecticide Resistance Action Committee (IRAC), its mode of action is currently unclassified (UN), suggesting it works on a target site different from existing commercial nematicides. jst.go.jp

Advanced Materials Science Applications and Future Research Directions

Utilization in Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are pivotal for modern photonics and optoelectronics, finding use in technologies like frequency conversion, optical switching, and data storage. The efficacy of an NLO material is often rooted in its molecular structure, specifically the presence of a π-conjugated system coupled with electron donor and acceptor groups. This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism for high NLO response.

Pyridine (B92270) and its derivatives are excellent building blocks for NLO materials. scirp.org The pyridine ring provides a π-electron system that can be readily functionalized to enhance NLO properties. scirp.org The strategic placement of donor and acceptor groups can lead to molecules with large second-order hyperpolarizabilities (β). In the case of 2-Amino-3-(trifluoromethyl)pyridine, the amino group (-NH₂) acts as a strong electron donor, while the trifluoromethyl group (-CF₃) is a powerful electron acceptor. This "push-pull" configuration across the pyridine scaffold is a classic design strategy for creating potent NLO chromophores.

Research on similar pyridine-based compounds has demonstrated significant NLO activity. For instance, organic molecular complexes formed by proton transfer between a pyridine derivative and an acid can create a ground-state charge asymmetry that is crucial for NLO functionality. scirp.org The salt 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate, for example, was synthesized and investigated for its NLO properties, crystallizing in a non-centrosymmetric space group essential for second-harmonic generation (SHG). scirp.org While direct studies on single-crystal this compound for NLO applications are nascent, its molecular architecture strongly suggests its potential as a precursor for new, efficient NLO materials.

Table 1: Key Molecular Features of this compound for NLO Applications

Feature Description Implication for NLO Properties
Electron Donor Group Amino (-NH₂) group at the 2-position Enhances the π-electron delocalization and provides the "push" in the push-pull system.
Electron Acceptor Group Trifluoromethyl (-CF₃) group at the 3-position Creates a strong dipole moment and provides the "pull" for efficient intramolecular charge transfer.
π-Conjugated System Pyridine Ring Provides the pathway for electron delocalization between the donor and acceptor groups. scirp.org

| Asymmetry | The substitution pattern leads to a non-centrosymmetric molecular charge distribution. | This is a fundamental requirement for second-order NLO activity. |

Ligand Design in Coordination Chemistry

The field of coordination chemistry leverages the ability of ligands to bind to metal centers, forming complexes with diverse structures and functionalities. Pyridine derivatives are quintessential ligands due to the lone pair of electrons on the nitrogen atom, which acts as an excellent coordination site. researchgate.netacs.org The introduction of substituents onto the pyridine ring can modulate the electronic properties and steric profile of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complex.

This compound presents two potential coordination sites: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This allows it to act as a monodentate or a bridging ligand, leading to the formation of various coordination compounds. researchgate.netmdpi.com The strong electron-withdrawing nature of the -CF₃ group reduces the basicity of the pyridine nitrogen, which can affect its coordination strength compared to unsubstituted or alkyl-substituted pyridines. However, this electronic effect can be exploited to fine-tune the properties of the resulting metal-organic frameworks (MOFs) or coordination polymers.

Studies on isomeric trifluoromethyl-pyridine carboxylic acid complexes with Zn(II) have shown that the position of the -CF₃ group influences the coordination mode and, consequently, the biological activity of the complex. rsc.org Similarly, research on 2-amino-3-methylpyridine (B33374) has demonstrated its ability to form complexes with Ag(I) and Cu(II), where the endocyclic nitrogen is the primary binding site. mdpi.com In some structures, the amino group can participate in bridging between metal ions, leading to polymeric structures. mdpi.com This precedent suggests that this compound is a highly promising candidate for designing novel coordination complexes with tailored electronic, magnetic, or catalytic properties.

Table 2: Coordination Behavior of Aminopyridine Derivatives

Ligand Metal Ion(s) Observed Coordination Mode Resulting Structure Type Reference
2-Amino-3-methylpyridine Ag(I) Endocyclic N-coordination; -NH₂ group bridging Polymeric mdpi.com
2-Amino-3-methylpyridine Cu(II) Endocyclic N-coordination Discrete Complex mdpi.com
5-(trifluoromethyl)pyridine-2-carboxylic acid Zn(II) N, O-chelation Discrete Complex rsc.org

These examples underscore the versatility of the aminopyridine scaffold in constructing complex supramolecular architectures. mdpi.comrsc.org

Interdisciplinary Research Opportunities

The unique combination of a fluorinated moiety and a biologically relevant pyridine core makes this compound a versatile building block for interdisciplinary research, bridging materials science with medicinal and agricultural chemistry. nih.govchemscene.com

Pharmaceuticals and Agrochemicals: Trifluoromethylpyridine (TFMP) derivatives are key components in numerous active ingredients for crop protection and pharmaceuticals. nih.gov The trifluoromethyl group often enhances metabolic stability, bioavailability, and binding affinity of molecules. The 2-amino-pyridine scaffold is also a well-known pharmacophore. Therefore, coordination complexes derived from this compound could be explored as novel therapeutic or diagnostic agents, or as more effective pesticides where the metal center introduces a new mode of action.

Sensors: The electronic properties of the ligand can be sensitive to its environment. Coordination complexes of this compound could be designed as chemical sensors. Binding of an analyte to the metal center or the ligand itself could trigger a change in luminescence or an electrochemical signal, allowing for the detection of specific ions or molecules.

Catalysis: Metal complexes are widely used as catalysts. The electronic environment provided by the this compound ligand can be tuned to influence the catalytic activity of a metal center in various organic transformations. chemscene.com

Challenges and Future Prospects in the Research of this compound

Despite its considerable potential, the exploration of this compound is not without its challenges. The synthesis of specifically substituted pyridines can be complex and may require multi-step procedures. nih.gov Achieving regioselectivity during synthesis and preventing the formation of unwanted by-products are common hurdles that require careful optimization of reaction conditions. nih.gov

Future research will likely focus on several key areas:

Synthesis of NLO-active Crystals: A primary goal is the synthesis and growth of high-quality single crystals of this compound derivatives and their salts to fully characterize their NLO properties.

Exploration of Coordination Polymers and MOFs: Systematic investigation into the reactions of this compound with a wide range of transition metals and lanthanides could yield novel MOFs with interesting properties for gas storage, separation, or catalysis. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the NLO properties, coordination behavior, and electronic structure of materials based on this compound, guiding synthetic efforts.

Functional Materials: The development of functional materials, such as electrochromic devices or components for solar cells, based on molecular assemblies of this compound represents a promising avenue for practical applications. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or phosphonylation reactions. For example, triethyl phosphite-mediated phosphonylation of halogenated precursors (e.g., 3-bromo derivatives) at 110–130°C under inert atmosphere yields the target compound with >90% purity. Reaction optimization should focus on temperature control and stoichiometric ratios to minimize byproducts like dehalogenated intermediates . Recrystallization in ethanol/water mixtures (1:3 v/v) at 0–5°C enhances purity (melting point: 70–72°C) .

Q. How can researchers reliably characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • FT-IR : Confirm amino (–NH2) stretch at 3350–3450 cm⁻¹ and C–F vibrations at 1150–1250 cm⁻¹ .
  • ¹H/¹³C NMR : Peaks at δ 6.8–7.2 ppm (pyridine protons) and δ 120–125 ppm (CF3 carbon) verify structure .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as toxic (H301, H317) and irritant (H319). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas (N2/Ar) at room temperature. Spills require neutralization with 5% NaHCO3 followed by ethanol rinsing .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The –CF3 group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic substitution at the 5-position. For Suzuki-Miyaura coupling, use Pd(PPh3)4 (5 mol%), K2CO3 base, and aryl boronic acids in THF/H2O (3:1) at 80°C for 12–18 hours. Monitor regioselectivity via LC-MS to address competing side reactions (e.g., dehalogenation) .

Q. What strategies resolve contradictions in reported biological activities of derivatives, such as varying antitumor efficacy across cell lines?

  • Methodological Answer : Discrepancies may arise from substituent positioning or solvent effects. Systematic SAR studies should:

  • Synthesize analogs with –Cl, –Br, or –CN at the 5-position.
  • Assess cytotoxicity via MTT assays (e.g., IC50 values in HeLa vs. MCF-7 cells).
  • Perform molecular docking to compare binding affinities with targets like EGFR or tubulin .

Q. How can computational methods predict the spectroscopic properties of this compound derivatives?

  • Methodological Answer : Use DFT calculations (B3LYP/6-311++G** basis set) to model:

  • UV-Vis spectra : Compare theoretical λmax with experimental data (e.g., 265 nm in methanol).
  • Vibrational modes : Simulate IR/Raman spectra to assign peaks, focusing on –NH2 and –CF3 contributions.
  • Validate models against crystallographic data (e.g., C–N bond lengths: 1.34–1.37 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.